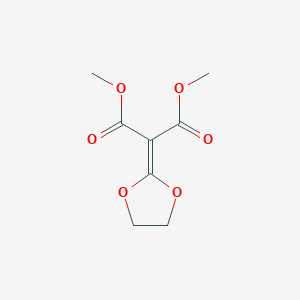
Dimethyl 2-(1,3-dioxolan-2-ylidene)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(1,3-dioxolan-2-ylidene)malonate is an organic compound that features a dioxolane ring fused with a malonate ester
Métodos De Preparación
Dimethyl 2-(1,3-dioxolan-2-ylidene)malonate can be synthesized through the acetalization of dimethyl malonate with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Análisis De Reacciones Químicas
Dimethyl 2-(1,3-dioxolan-2-ylidene)malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, with reagents such as alkoxides or amines.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester bonds, yielding malonic acid derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 2-(1,3-dioxolan-2-ylidene)malonate is used in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mecanismo De Acción
The mechanism of action of dimethyl 2-(1,3-dioxolan-2-ylidene)malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dioxolane ring provides stability to the molecule, allowing it to participate in reactions without decomposing. The ester groups can undergo nucleophilic attack, leading to the formation of various products depending on the reaction conditions .
Comparación Con Compuestos Similares
Dimethyl 2-(1,3-dioxolan-2-ylidene)malonate can be compared to other similar compounds, such as:
Dimethyl malonate: Lacks the dioxolane ring, making it less stable in certain reactions.
1,3-Dioxolane: Does not have the malonate ester groups, limiting its use in esterification reactions.
Dimethyl bis(1,3-dioxolan-2-ylmethyl)malonate: Contains two dioxolane rings, offering different reactivity and stability profiles .
This compound stands out due to its unique combination of a dioxolane ring and malonate ester groups, providing a versatile platform for various chemical transformations and applications.
Propiedades
Número CAS |
121020-73-3 |
|---|---|
Fórmula molecular |
C8H10O6 |
Peso molecular |
202.16 g/mol |
Nombre IUPAC |
dimethyl 2-(1,3-dioxolan-2-ylidene)propanedioate |
InChI |
InChI=1S/C8H10O6/c1-11-6(9)5(7(10)12-2)8-13-3-4-14-8/h3-4H2,1-2H3 |
Clave InChI |
NNKKLANCFVODSF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=C1OCCO1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


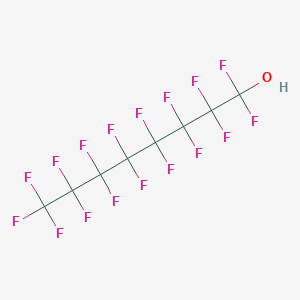
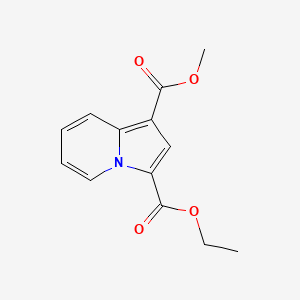

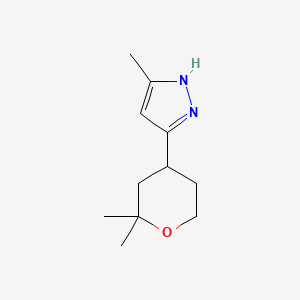
![2,2'-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol](/img/structure/B14294635.png)

![Carbamodithioic acid, [(benzoylamino)carbonyl]-, methyl ester](/img/structure/B14294644.png)
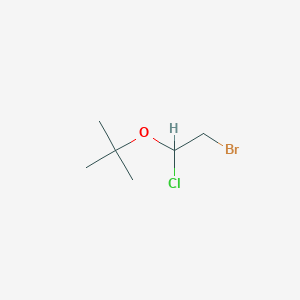
![N~2~,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14294654.png)
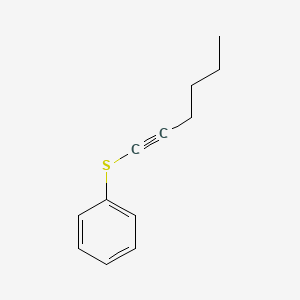
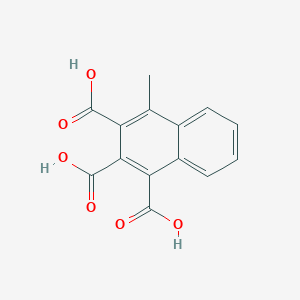
![[1-(Pent-4-en-1-yl)cyclohexyl]methanol](/img/structure/B14294672.png)
![Dibutyl [2-(methylsulfanyl)ethyl]boronate](/img/structure/B14294686.png)
![2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate](/img/structure/B14294692.png)
